3-[(3-bromobenzyl)sulfanyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(3-BROMOBENZYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-BROMOBENZYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via nucleophilic substitution reactions using bromobenzyl halides.
Attachment of the Phenethyl Group: The phenethyl group can be attached through alkylation reactions using phenethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-[(3-BROMOBENZYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
3-[(3-BROMOBENZYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE: has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-[(3-BROMOBENZYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl and phenethyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or block receptor sites, leading to its observed biological effects.
Comparison with Similar Compounds
3-[(3-BROMOBENZYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE: can be compared with other similar compounds, such as:
3-[(3-BROMOBENZYL)SULFANYL]-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-AMINE: This compound features a trifluoromethyl group instead of a phenethyl group, which may alter its chemical properties and biological activities.
3-[(3-BROMOBENZYL)SULFANYL]-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE: This compound has a phenyl group instead of a phenethyl group, which may affect its binding affinity and specificity.
The uniqueness of 3-[(3-BROMOBENZYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17BrN4S |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-(2-phenylethyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H17BrN4S/c18-15-8-4-7-14(11-15)12-23-17-21-20-16(22(17)19)10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12,19H2 |
InChI Key |
OAQCGDRHDLRNPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(N2N)SCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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